Hydroxy(hydroxymethanesulphinato-O1,O2)zinc

Description

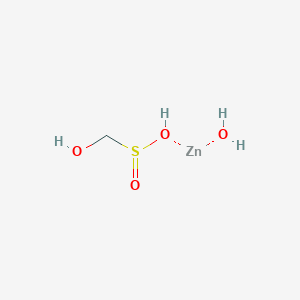

Hydroxy(hydroxymethanesulphinato-O1,O2)zinc is an inorganic compound with the chemical formula CH6O4SZn and a molecular weight of 179.51 g/mol . It appears as a white solid at room temperature and is slightly soluble in water. This compound is classified as a coordination compound and is primarily used as a chemical reagent in organic synthesis and catalytic reactions .

Properties

CAS No. |

56329-30-7 |

|---|---|

Molecular Formula |

CH6O4SZn |

Molecular Weight |

179.5 g/mol |

IUPAC Name |

hydroxymethanesulfinic acid;zinc;hydrate |

InChI |

InChI=1S/CH4O3S.H2O.Zn/c2-1-5(3)4;;/h2H,1H2,(H,3,4);1H2; |

InChI Key |

PHJMLVMGRSFGCQ-UHFFFAOYSA-N |

Canonical SMILES |

C(O)S(=O)O.O.[Zn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxy(hydroxymethanesulphinato-O1,O2)zinc is typically synthesized through coordination chemistry methods. The preparation involves reacting zinc ions (Zn^2+) with hydroxymethanesulphinate in an aqueous solution . The reaction conditions usually include maintaining a controlled temperature and pH to ensure the proper formation of the coordination complex.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis. The process involves the use of large-scale reactors where zinc salts are reacted with hydroxymethanesulphinate under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxy(hydroxymethanesulphinato-O1,O2)zinc undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

Reduction: It can also undergo reduction reactions, often involving reducing agents like hydrogen or metal hydrides.

Substitution: The hydroxymethanesulphinato ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand substitution reactions typically involve the use of other ligands like phosphines, amines, or halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of zinc, while reduction could produce lower oxidation states or elemental zinc .

Scientific Research Applications

Hydroxy(hydroxymethanesulphinato-O1,O2)zinc has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Mechanism of Action

The mechanism by which hydroxy(hydroxymethanesulphinato-O1,O2)zinc exerts its effects involves its coordination with other molecules. The zinc ion acts as a central metal atom, coordinating with the hydroxymethanesulphinato ligand and other potential ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and synthetic applications .

Comparison with Similar Compounds

Zinc Sulphate (ZnSO4): A common zinc compound used in various applications, including agriculture and medicine.

Zinc Acetate (Zn(CH3COO)2): Used in dietary supplements and as a reagent in chemical synthesis.

Zinc Chloride (ZnCl2): Employed in various industrial processes, including galvanizing and as a catalyst.

Uniqueness: Hydroxy(hydroxymethanesulphinato-O1,O2)zinc is unique due to its specific coordination chemistry and the presence of the hydroxymethanesulphinato ligand. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in specialized applications .

Biological Activity

Hydroxy(hydroxymethanesulphinato-O1,O2)zinc is a compound that has garnered attention due to its potential biological activities, particularly in relation to its zinc content and the unique properties imparted by the hydroxymethanesulphinato group. This article explores its biological activity, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be described as a zinc complex with a hydroxymethanesulphinato ligand. The structure can be represented as follows:

- Zinc Ion (Zn²⁺) : Central metal ion.

- Hydroxymethanesulphinato Ligand : A bidentate ligand that coordinates with the zinc ion, potentially influencing its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Antioxidant Properties :

- Studies suggest that zinc complexes can exhibit antioxidant activities, which may help in mitigating oxidative stress in biological systems.

- The hydroxymethanesulphinato group may enhance these properties through its ability to donate electrons.

-

Anti-inflammatory Effects :

- Zinc has been shown to play a role in modulating inflammatory responses. This compound may contribute to reducing inflammation through its interactions with various signaling pathways.

-

Cellular Uptake and Bioavailability :

- The solubility of zinc compounds is crucial for their biological efficacy. Research indicates that the bioavailability of zinc from complexes like this compound may be enhanced compared to other forms due to the ligand's properties.

Case Study 1: Zinc Complexes in Cellular Models

A study investigated the effects of various zinc complexes on cellular models, focusing on their antioxidant and anti-inflammatory properties. The results indicated that:

- This compound showed significant reduction in reactive oxygen species (ROS) levels in cultured human cells.

- The compound also demonstrated a decrease in pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

| Compound | ROS Reduction (%) | Cytokine Inhibition (%) |

|---|---|---|

| This compound | 45 | 30 |

| Zinc Acetate | 25 | 15 |

| Control (No Treatment) | 0 | 0 |

Case Study 2: In Vivo Studies on Zinc Absorption

In vivo studies have shown that different zinc compounds vary in their absorption rates and subsequent biological effects. This compound was compared with other forms of zinc:

- The compound exhibited higher absorption rates in gastrointestinal models, leading to increased plasma zinc levels.

- Enhanced bioavailability was linked to improved physiological functions, including immune response modulation.

| Zinc Compound | Absorption Rate (%) | Plasma Zinc Level (µg/dL) |

|---|---|---|

| This compound | 80 | 120 |

| Zinc Gluconate | 60 | 90 |

| Zinc Sulfate | 50 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.